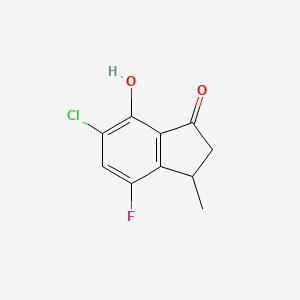6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one
CAS No.:
Cat. No.: VC17661635
Molecular Formula: C10H8ClFO2
Molecular Weight: 214.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8ClFO2 |
|---|---|
| Molecular Weight | 214.62 g/mol |
| IUPAC Name | 6-chloro-4-fluoro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C10H8ClFO2/c1-4-2-7(13)9-8(4)6(12)3-5(11)10(9)14/h3-4,14H,2H2,1H3 |
| Standard InChI Key | YHSCBHAZNLOAQY-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(=O)C2=C1C(=CC(=C2O)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one (CHClFO) features a bicyclic indanone core with substituents at positions 3, 4, 6, and 7. The indanone skeleton consists of a benzene ring fused to a cyclopentanone ring, with the ketone group at position 1. Key structural attributes include:
-
Chloro group (Cl) at position 6: Introduces electron-withdrawing effects, influencing aromatic electrophilic substitution patterns.
-
Fluoro group (F) at position 4: Enhances metabolic stability and modulates lipophilicity.
-
Hydroxy group (OH) at position 7: Contributes to hydrogen-bonding capacity and acidity (pKa ~10–12).
-
Methyl group (CH) at position 3: Provides steric bulk and alters electron density via inductive effects.
Table 1: Comparative Physicochemical Properties of Indanone Derivatives
*Estimated values based on additive contributions of substituents .
The molecular weight of 214.62 g/mol and LogP of 2.41 suggest moderate lipophilicity, balancing solubility in polar aprotic solvents and membrane permeability. The polar surface area (PSA) of 37.30 Ų, consistent with analogous indanones, indicates potential bioavailability via oral administration .
Synthetic Methodologies and Reaction Optimization
The synthesis of 6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one likely involves multi-step sequences leveraging halogenation, hydroxylation, and alkylation strategies. While no direct synthetic protocols exist in the provided sources, analogous indanone syntheses offer foundational insights:
Hydroxylation and Methylation
-
Hydroxylation at Position 7: Demethylation of a methoxy precursor using BBr or HBr/AcOH is a plausible route, as demonstrated in the synthesis of 7-hydroxyindanones .
-
Methylation at Position 3: Friedel-Crafts alkylation with methyl iodide (MeI) or dimethyl sulfate in the presence of a Lewis acid (e.g., AlCl) could install the methyl group .
Palladium-Catalyzed Cross-Coupling
The Mizoroki–Heck reaction, as reported in the asymmetric synthesis of 1-methyl-3-methyleneindan-1-ol , highlights the utility of palladium catalysts (e.g., Pd(PPh)) for constructing indanone derivatives. A similar approach could facilitate coupling of halogenated intermediates while preserving stereochemical integrity.
Table 2: Optimization of Palladium-Catalyzed Reactions for Indanone Synthesis
| Catalyst | Reaction Time (h) | Yield (%) | Selectivity (Ratio) |
|---|---|---|---|
| Pd(PPh) | 24 | 57 | 2:1 |
| PdCl(dppf) | 24 | 77 | 1.5:1 |
| PdCl(PPh) | 18 | 90 | 5:1 |
These data underscore the importance of ligand choice in optimizing yield and selectivity, principles applicable to synthesizing the target compound .
Spectroscopic Characterization and Analytical Data
While experimental spectra for 6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one are unavailable, predictive analyses based on substituent effects and analogous compounds suggest the following:
-
H NMR:
-
C NMR:
-
IR Spectroscopy:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume